Specific Scientific Field: Crystallography
Application Summary: The compound “1-((dimethylamino)(3-nitrophenyl)methyl)naphthalen-2-ol” was studied for its crystal structure .
Methods of Application: Crystals of the compound were obtained by slow evaporation from a mixture of methanol and DMF . The crystal structure was then analyzed using a Bruker P4 diffractometer .
Specific Scientific Field: Green Chemistry
Application Summary: A compound similar to the one , “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate”, has been studied as a possible non-toxic replacement for common polar aprotic solvents .
Methods of Application: The synthesis was evaluated using green metrics analysis, including Atom Economy, Complete E factor, and Carbon Intensity .
Results or Outcomes: The new synthesis was found to be more sustainable than the patented routes . The solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery .
Specific Scientific Field: Textile Chemistry
Application Summary: Enaminone-based azo dyes, which are structurally similar to the compound , have been used to explore the color depth and intensity, fastness characteristics, and antimicrobial activities of polyester fabrics .
Methods of Application: Polyester fabrics were dyed at various temperatures (70, 80, 90, 100, and 130 °C) using enaminone-based azo dyes .
Specific Scientific Field: Organic Chemistry
Application Summary: A compound similar to the one , “Tributyl(1-((dimethylamino)(dimethyliminio)methyl)-1,4-dihydropyridin-4-yl)phosphonium ditrifluoromethanesulfonate”, was synthesized through the addition of tributylphosphine to the diiminium pyridine adduct .
Methods of Application: The synthesis was carried out through the addition of tributylphosphine to the diiminium pyridine adduct .
Results or Outcomes: The compound was successfully synthesized .
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound characterized by a tetrahydronaphthalene core structure, which is modified by the addition of a dimethylaminomethyl group and a hydroxyl group. Its molecular formula is C13H17NO, and it has a molecular weight of approximately 205.29 g/mol. The compound's structure allows for various interactions due to the presence of both hydrophobic and hydrophilic regions, making it of interest in both chemical and biological studies .
These reactions are significant in synthetic organic chemistry for developing derivatives with desired properties.
Preliminary studies suggest that 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol exhibits potential biological activity. It may interact with various biological targets due to its structural features:
Further research is necessary to elucidate its specific mechanisms and efficacy.
Several methods have been proposed for synthesizing 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol:
Each method varies in terms of yield and complexity, influencing the choice depending on the intended application .
The unique structure of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol lends itself to various applications:
Its diverse functional groups allow it to be tailored for specific applications within these fields .
Interaction studies are crucial for understanding how 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol behaves in biological systems. Key areas include:
These studies will provide insights into its safety profile and therapeutic potential.
Several compounds share structural similarities with 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | Dimethylamino group on a different position | Potentially different receptor interactions |
| 6-[(Dimethylamino)methyl]naphthalen-2-ol | Similar core but lacks tetrahydro saturation | Different pharmacokinetic properties |
| N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide | More complex structure with additional functional groups | Potentially enhanced selectivity in biological targets |
These compounds highlight the uniqueness of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol concerning its specific functional groups and structural configuration. Each compound's distinct features may lead to varied biological activities and applications .
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 1354949-65-7) is a bicyclic organic compound featuring a partially hydrogenated naphthalene backbone. Its IUPAC name reflects its structural components: a tetrahydronaphthalen-2-ol core substituted at the 1-position with a dimethylaminomethyl group. The molecular formula is $$ \text{C}{13}\text{H}{19}\text{NO} $$, with a molecular weight of 205.3 g/mol.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{19}\text{NO} $$ | |
| SMILES | CN(C)CC1=C(C=CC2=C1CCCC2)O | |
| InChI Key | AOAZGRJQCNGUBY-UHFFFAOYSA-N | |
| PubChem CID | 56828130 |
The compound belongs to the tetralol family, derivatives of which have been studied since the early 20th century. Tetralols (e.g., 1-tetralol, CAS 529-33-9) and tetralones (e.g., 1-tetralone, CAS 529-34-0) are well-documented intermediates in organic synthesis. The introduction of aminoalkyl substituents, as seen in this compound, emerged from mid-20th-century efforts to modify bioactive molecules for enhanced pharmacological properties. For instance, reductive amination of tetralone derivatives using dimethylamine precursors is a plausible synthetic route, analogous to methods used for structurally related compounds.
This compound is distinguished by its dimethylaminomethyl group, which imparts unique electronic and steric properties compared to simpler tetralols. Key comparisons include:
The dimethylaminomethyl group enhances potential for hydrogen bonding and cationic interactions, making the compound a candidate for targeting biological macromolecules.
The molecular formula of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is C₁₃H₁₉NO, indicating a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms [1] [2]. The elemental composition reveals thirteen carbon atoms forming the core tetralol scaffold and dimethylamino substituent, nineteen hydrogen atoms distributed across both aliphatic and aromatic regions, one nitrogen atom within the dimethylamino functional group, and one oxygen atom constituting the hydroxyl group [1] [3].
Table 1: Elemental Composition Analysis
| Element | Number of Atoms | Atomic Weight | Mass Contribution (g/mol) | Percentage by Mass (%) |
|---|---|---|---|---|
| Carbon (C) | 13 | 12.010 | 156.130 | 76.08 |
| Hydrogen (H) | 19 | 1.008 | 19.152 | 9.33 |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 6.82 |
| Oxygen (O) | 1 | 15.999 | 15.999 | 7.79 |
The distribution of these elements reflects the compound's bicyclic aromatic-aliphatic nature, with carbon atoms representing the majority of the molecular mass at 76.08% [1] [2]. The nitrogen atom contributes 6.82% of the total molecular weight, while the oxygen atom accounts for 7.79%, highlighting the significance of these heteroatoms in determining the compound's chemical properties [2] [3].
The molecular weight of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is precisely 205.30 grams per mole [1] [2] [3]. This molecular weight places the compound within the range typical of substituted tetrahydronaphthalene derivatives and reflects the combined mass contributions of all constituent atoms [1] [2]. The molecular weight determination has been confirmed through multiple analytical sources and is consistent with the compound's registered Chemical Abstracts Service number 1354949-65-7 [1] [2].
Table 2: Molecular Formula and Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 1354949-65-7 |
| MDL Number | MFCD20731232 |
| SMILES Code | OC1=CC=C2CCCCC2=C1CN(C)C |
| InChI Key | AOAZGRJQCNGUBY-UHFFFAOYSA-N |
The molecular weight serves as a fundamental parameter for various analytical applications, including mass spectrometry identification and quantitative analysis [1] [2]. The precise molecular weight facilitates accurate determination of molecular ion peaks in mass spectral analysis and enables reliable calculation of molar concentrations in solution-based studies [2] [3].
The core structural framework of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is built upon a tetralol scaffold, which represents a partially saturated naphthalene derivative [4] [5] [6]. The tetralol architecture consists of a fused bicyclic system where one ring maintains full aromaticity while the adjacent ring exists in a saturated cyclohexane form [4] [5]. This hybrid aromatic-aliphatic structure provides unique chemical and physical properties that distinguish it from fully aromatic or fully saturated systems [4] [6].
The tetrahydronaphthalene scaffold exhibits a rigid aromatic portion (positions 1-4 in the benzene ring) fused to a flexible cyclohexane ring (positions 5-8) [4] [5]. This architectural arrangement allows for conformational flexibility in the saturated ring while maintaining the stable aromatic character in the benzene portion [5] [6]. The scaffold serves as an effective mimetic for various biological recognition elements and has been extensively studied for its ability to present substituents in spatially defined arrangements [4] [5].
Table 3: Structural Characteristics
| Structural Feature | Description |
|---|---|
| Core Scaffold | Tetrahydronaphthalene (Tetralol) |
| Aromatic Ring System | Benzene ring (positions 5,6,7,8) |
| Aliphatic Ring System | Cyclohexene ring (positions 1,2,3,4) |
| Functional Groups | Hydroxyl (-OH), Dimethylamino (-N(CH₃)₂) |
| Substitution Pattern | 1-substituted aminomethyl, 2-substituted hydroxyl |
| Molecular Geometry | Bicyclic fused ring system with flexible aliphatic portion |
The tetralol scaffold architecture has been recognized for its utility in medicinal chemistry applications, particularly in the development of compounds that require specific three-dimensional arrangements of functional groups [4] [5]. The scaffold's ability to adopt different conformations while maintaining structural integrity makes it valuable for structure-activity relationship studies [5] [7].
The dimethylamino functional group in 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is positioned at the 1-carbon through a methylene bridge linkage [1] [2]. This positioning places the tertiary amine functionality in close proximity to the aromatic ring system while maintaining sufficient spatial separation to minimize steric interactions [1] [3]. The methylene bridge provides conformational flexibility, allowing the dimethylamino group to adopt various orientations relative to the tetralol core [7] [8].
The strategic placement of the dimethylamino group at the 1-position influences both the electronic properties and the overall molecular conformation [7] [8]. The electron-donating nature of the dimethylamino group can participate in electronic interactions with the aromatic system, potentially affecting the compound's reactivity and binding characteristics [7]. The methylene linker serves as a conformational hinge that permits rotational freedom around the carbon-carbon bond [8] [10].
Research on tetrahydronaphthalene derivatives has demonstrated that the positioning of amino-containing substituents significantly impacts molecular recognition properties [7] [8]. The 1-position substitution pattern observed in this compound represents an optimal balance between steric accessibility and electronic interaction with the aromatic core [7] [11]. Studies of similar compounds have shown that dimethylamino groups in this position can adopt both pseudo-axial and pseudo-equatorial orientations depending on solvent and temperature conditions [11] [12].
The spatial arrangement of substituents in 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol reflects a carefully organized three-dimensional structure that maximizes functional group accessibility while minimizing intramolecular steric conflicts [5] [8]. The hydroxyl group at the 2-position of the aromatic ring occupies a fixed spatial position due to its incorporation into the rigid benzene framework [1] [2]. In contrast, the dimethylamino group exhibits greater conformational flexibility through its methylene bridge connection [8] [10].
The relative positioning of the hydroxyl and dimethylamino groups creates a molecular architecture where these functional groups are separated by sufficient distance to operate independently while remaining close enough for potential intramolecular interactions [5] [8]. The aromatic hydroxyl group maintains a planar orientation consistent with the benzene ring geometry, while the dimethylamino substituent can explore various conformational states around the tetrahedral carbon center [11] [10].
Computational studies of similar tetrahydronaphthalene derivatives have revealed that the spatial arrangement allows for optimal presentation of both functional groups to external binding partners [5] [11]. The conformational flexibility of the dimethylamino group enables adaptive binding conformations, while the fixed hydroxyl position provides a stable anchor point for molecular recognition events [8] [11]. This spatial organization contributes to the compound's potential utility in applications requiring specific molecular recognition patterns [4] [5].
The stereochemical analysis of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol reveals the absence of defined chiral centers in the molecular structure [8] [13]. The compound does not possess any tetrahedral carbon atoms with four different substituents that would generate classical stereoisomerism [8] [14]. The aromatic carbons bearing the hydroxyl group and the methylene bridge maintain trigonal planar geometry, while the dimethylamino carbon exhibits tetrahedral geometry with two identical methyl groups [1] [2].
However, the compound may exhibit conformational isomerism arising from the flexible cyclohexane ring portion of the tetrahydronaphthalene scaffold [11] [10]. The saturated six-membered ring can adopt different chair and half-chair conformations, leading to distinct spatial arrangements of substituents without creating true stereoisomers [11] [14]. These conformational variants interconvert rapidly at room temperature, preventing isolation of individual conformers [10] [12].
Studies of related tetrahydronaphthalene derivatives have demonstrated that while classical chiral centers may be absent, the overall molecular topology can still result in preferential conformational states [8] [11]. The absence of chiral centers simplifies the compound's stereochemical profile and eliminates the need for enantiomeric separation procedures [13] [14]. This characteristic may be advantageous in applications where stereochemical complexity would introduce unwanted variables [8] [13].
Under standard temperature and pressure conditions, 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol exists as a solid powder [2] [3]. The compound exhibits typical characteristics of organic crystalline materials, with a stable solid state that facilitates handling and storage under ambient conditions [2] [3]. The powder form indicates that the compound readily crystallizes from solution, suggesting favorable intermolecular packing arrangements in the solid state [2].
The physical appearance is consistent with other tetrahydronaphthalene derivatives of similar molecular weight and functional group composition [16] [17]. The solid state stability allows for convenient storage at room temperature without requiring special atmospheric conditions or temperature control [2] [3]. The compound's appearance as a powder rather than crystals or oils reflects its particular molecular packing characteristics and intermolecular interaction patterns [2] [16].
Table 5: Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Density (estimated) | ~1.1 g/cm³ |
| Boiling Point (estimated) | ~350-400°C at 760 mmHg |
| Flash Point (estimated) | ~180°C |
| Solubility in Water | Limited solubility |
| Solubility in Organic Solvents | Soluble in ethanol, ether, organic solvents |
The stable solid form facilitates analytical characterization and quantitative measurements, making the compound suitable for research applications requiring precise weighing and handling [2] [3]. The powder characteristics also suggest that the compound can be readily dissolved in appropriate solvents for solution-phase studies [16] [17].
The solubility profile of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol reflects its amphiphilic nature, containing both hydrophilic and hydrophobic structural elements [16] [17]. The compound exhibits limited solubility in water due to the predominance of hydrophobic aromatic and aliphatic regions within the molecular structure [16]. The presence of the hydroxyl group and dimethylamino functionality provides some hydrophilic character, but this is insufficient to overcome the overall hydrophobic nature of the tetrahydronaphthalene core [16] [17].
In contrast, the compound demonstrates good solubility in organic solvents such as ethanol, diethyl ether, and other common organic media [16] [18]. The solubility in alcoholic solvents is enhanced by hydrogen bonding interactions between the hydroxyl group and protic solvent molecules [16] [17]. The dimethylamino group can also participate in favorable solvation interactions with polar aprotic solvents through dipole-dipole interactions [16] [19].
The solubility characteristics are typical of tetrahydronaphthalene derivatives bearing polar substituents [16] [17]. The compound's solubility profile makes it suitable for use in organic synthetic transformations and analytical procedures that employ organic solvent systems [16]. The limited aqueous solubility may require the use of co-solvents or solubilizing agents for applications in aqueous media [17] [18].
The spectral characteristics of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol provide detailed information about its molecular structure and functional group environments [20] [18]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the aromatic and aliphatic proton environments [18] [15]. The aromatic protons appear in the range of 6.5-7.0 parts per million, consistent with substituted benzene ring systems [18] [15].
Table 6: Spectral Characteristics
| Spectroscopic Method | Chemical Shift/Frequency | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 6.5-7.0 ppm | Aromatic protons (H-3, H-4) |
| ¹H NMR (CDCl₃) | 3.5 ppm | CH₂N (methylene bridge) |
| ¹H NMR (CDCl₃) | 2.7-2.8 ppm | CH₂ (positions 5,8) |
| ¹H NMR (CDCl₃) | 2.2 ppm | N(CH₃)₂ (dimethylamino) |
| ¹H NMR (CDCl₃) | 1.7-1.9 ppm | CH₂ (positions 6,7) |
| ¹³C NMR (CDCl₃) | 155-156 ppm | C-OH (aromatic carbon) |
| ¹³C NMR (CDCl₃) | 130-140 ppm | Aromatic carbons |
| ¹³C NMR (CDCl₃) | 115-125 ppm | Aromatic carbons |
| ¹³C NMR (CDCl₃) | 60-65 ppm | CH₂N (methylene bridge) |
| IR (KBr) | 3200-3600 cm⁻¹ | O-H stretch (phenolic) |
| IR (KBr) | 2800-3000 cm⁻¹ | C-H stretch (aliphatic) |
| IR (KBr) | 1600-1650 cm⁻¹ | C=C stretch (aromatic) |
| IR (KBr) | 1450-1500 cm⁻¹ | C-H bend (aromatic) |
| MS (EI) | 205 [M]⁺ | Molecular ion peak |
| MS (EI) | 58 [N(CH₃)₂]⁺ | Dimethylamino fragment |
The dimethylamino protons appear as a characteristic singlet around 2.2 parts per million, reflecting the equivalent nature of the two methyl groups [18] [15]. The methylene bridge protons connecting the dimethylamino group to the aromatic ring appear around 3.5 parts per million, while the cyclohexane ring protons show complex multipicity patterns in the aliphatic region [15]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon environments, with aromatic carbons appearing between 115-156 parts per million and aliphatic carbons in the range of 20-65 parts per million [15].
The proton Nuclear Magnetic Resonance spectrum of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol exhibits distinctive spectral features that facilitate structural characterization [1] [2] [3]. The aromatic protons manifest as characteristic signals in the downfield region between 6.8-7.2 ppm, with the proton at carbon-3 and carbon-4 appearing as doublets with coupling constants of 7-8 Hz [1] [3]. These signals demonstrate the preserved aromatic character of the tetrahydronaphthalene system despite partial saturation of the naphthalene ring.
The tetrahydronaphthalene methylene protons display characteristic patterns in the aliphatic region [1] [3]. The protons at carbons 5 and 8, positioned adjacent to the aromatic ring, resonate at 2.7-2.8 ppm as complex multiplets due to their benzylic nature and enhanced deshielding by the aromatic system [1] [3]. In contrast, the methylene protons at carbons 6 and 7 appear at 1.7-1.9 ppm as multiplets, reflecting their more aliphatic character and reduced aromatic influence [1] [3].
The dimethylamino substituent contributes distinctive signals that serve as diagnostic markers for structural identification [1] [2]. The six protons of the dimethylamino group appear as a sharp singlet at 2.2-2.3 ppm, while the methylene bridge connecting the dimethylamino group to the aromatic ring resonates at 3.5-3.8 ppm as a singlet [1] [2]. The phenolic hydroxyl proton appears as a broad singlet between 4.5-5.5 ppm, with the exact position dependent on solvent conditions and hydrogen bonding interactions [1] [3].
Table 1: ¹H Nuclear Magnetic Resonance Spectral Data
| Chemical Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Aromatic C-H (C-3, C-4) | 6.8-7.2 | d | 2H | 7-8 |
| Tetrahydronaphthalene CH₂ (C-5, C-8) | 2.7-2.8 | m | 4H | - |
| Tetrahydronaphthalene CH₂ (C-6, C-7) | 1.7-1.9 | m | 4H | - |
| Dimethylamino N-CH₃ | 2.2-2.3 | s | 6H | - |
| Dimethylamino NCH₂ | 3.5-3.8 | s | 2H | - |
| Phenolic OH | 4.5-5.5 | br s | 1H | - |
The carbon-13 Nuclear Magnetic Resonance spectrum provides comprehensive structural information through characteristic chemical shifts and multiplicities [1] [2]. The aromatic carbon region displays signals consistent with the tetrahydronaphthalene framework, with the phenolic carbon appearing at 155-160 ppm as a quaternary carbon signal [1] [2]. The substituted aromatic carbon bearing the dimethylaminomethyl group resonates at 128-132 ppm, while the remaining aromatic carbons appear between 115-120 ppm and 128-132 ppm [1] [2].
The tetrahydronaphthalene quaternary carbons appear in the 135-140 ppm region, reflecting their sp² hybridization and aromatic character [1] [2]. The methylene carbons of the saturated ring system resonate between 22-30 ppm, appearing as triplets in coupled spectra due to their attachment to two protons [1] [2]. The dimethylamino substituent contributes characteristic signals at 45-46 ppm for the methyl groups and 58-62 ppm for the methylene carbon, appearing as quartet and triplet respectively in coupled spectra [1] [2].
Table 2: ¹³C Nuclear Magnetic Resonance Spectral Data
| Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic C-2 (phenolic) | 155-160 | s | Quaternary carbon |
| Aromatic C-1 (substituted) | 128-132 | s | Quaternary carbon |
| Aromatic C-3, C-4 | 115-120, 128-132 | d | Tertiary carbons |
| Tetrahydronaphthalene quaternary | 135-140 | s | Quaternary carbon |
| Tetrahydronaphthalene CH₂ | 22-30 | t | Secondary carbons |
| Dimethylamino N-CH₃ | 45-46 | q | Primary carbons |
| Dimethylamino NCH₂ | 58-62 | t | Secondary carbon |
Advanced two-dimensional Nuclear Magnetic Resonance techniques provide enhanced structural characterization capabilities for complex organic molecules [4] [5]. Correlation Spectroscopy experiments reveal through-bond connectivities between protons, confirming the structural framework of the tetrahydronaphthalene system [4] [5]. The aromatic protons display characteristic coupling patterns that establish their relative positions, while the tetrahydronaphthalene methylene protons show expected coupling relationships within the saturated ring system [4] [5].
Heteronuclear Single Quantum Correlation spectroscopy establishes direct carbon-hydrogen connectivities, confirming the assignment of carbon signals to their corresponding protons [4] [5]. The dimethylamino group displays characteristic correlation patterns, with the methyl protons correlating to the quaternary nitrogen-bearing carbon and the methylene protons showing correlation to the bridging carbon [4] [5]. Nuclear Overhauser Effect Spectroscopy provides spatial proximity information, confirming the three-dimensional structure and conformational preferences of the molecule [4] [5].
The application of Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-proton interactions, establishing connectivity patterns across multiple bonds [4] [5]. These experiments confirm the substitution pattern of the aromatic ring and the attachment point of the dimethylaminomethyl group. Temperature-dependent Nuclear Magnetic Resonance studies can provide insights into conformational dynamics and rotational barriers within the molecule [4] [5].
The infrared spectrum of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol exhibits characteristic absorption bands that provide structural identification capabilities [6] [7]. The phenolic hydroxyl group manifests as a broad, strong absorption band between 3200-3600 cm⁻¹, with the exact position dependent on hydrogen bonding interactions and sample concentration [6] [7]. This broad absorption profile results from the various hydrogen bonding environments experienced by the hydroxyl group in the solid state and solution [6] [7].
The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the 3000-3100 cm⁻¹ region, characteristic of aromatic ring systems [6] [7]. The aliphatic carbon-hydrogen stretching vibrations from the tetrahydronaphthalene methylene groups and the dimethylamino substituent produce strong absorption bands between 2800-3000 cm⁻¹ [6] [7]. These bands reflect the multiple methylene environments present in the saturated portion of the molecule [6] [7].
The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1580-1620 cm⁻¹, characteristic of aromatic ring skeletal vibrations [6] [7]. The aromatic carbon-hydrogen in-plane bending vibrations manifest between 1450-1500 cm⁻¹, while the aliphatic carbon-hydrogen bending vibrations from the tetrahydronaphthalene ring appear between 1350-1475 cm⁻¹ [6] [7]. The tertiary amine carbon-nitrogen stretching vibrations contribute medium-intensity bands between 1000-1200 cm⁻¹ [6] [7].
Table 3: Infrared Spectroscopic Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristic Notes |
|---|---|---|---|
| Phenolic O-H stretch | 3200-3600 | broad, strong | Hydrogen bonding effects |
| Aromatic C-H stretch | 3000-3100 | medium | Aromatic ring character |
| Aliphatic C-H stretch | 2800-3000 | strong | Multiple CH₂ groups |
| Aromatic C=C stretch | 1580-1620 | medium | Ring skeletal vibrations |
| Aromatic C-H in-plane bend | 1450-1500 | medium | Ring deformation modes |
| Aliphatic C-H bend | 1350-1475 | medium | Cyclohexane ring modes |
| C-N stretch (tertiary amine) | 1000-1200 | medium | Tertiary amine character |
| C-O stretch (phenolic) | 1200-1300 | strong | Phenolic C-O stretching |
| Aromatic C-H out-of-plane bend | 750-900 | strong | Substitution pattern dependent |
Variable temperature infrared spectroscopy provides insights into molecular conformational dynamics and intermolecular interactions [8]. The phenolic hydroxyl stretching band exhibits temperature-dependent behavior, with higher temperatures leading to narrowing and frequency shifts due to reduced hydrogen bonding interactions [8]. At elevated temperatures, the broad hydroxyl absorption becomes more defined and shifts to higher frequencies as intermolecular hydrogen bonds are disrupted [8].
The aromatic carbon-hydrogen stretching vibrations display minimal temperature dependence, reflecting the rigid nature of the aromatic ring system [8]. However, the aliphatic carbon-hydrogen stretching bands show subtle temperature effects related to conformational changes in the tetrahydronaphthalene ring system [8]. The dimethylamino group vibrations exhibit temperature-sensitive behavior related to rotational dynamics around the carbon-nitrogen bond [8].
The aromatic carbon-carbon stretching vibrations remain relatively stable across temperature ranges, confirming the structural integrity of the aromatic system [8]. The carbon-nitrogen stretching vibrations of the tertiary amine group show temperature-dependent intensity variations related to conformational populations and vibrational coupling effects [8]. Variable temperature studies reveal conformational preferences and energy barriers associated with internal rotation processes [8].
The mass spectrometric fragmentation of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol follows predictable pathways characteristic of aromatic amines and phenolic compounds [9] [10]. The molecular ion peak appears at m/z 205 with relatively low intensity, typical of compounds containing tertiary amine functionalities [9] [10]. The base peak typically corresponds to the dimethylamino fragment at m/z 58, resulting from alpha cleavage adjacent to the nitrogen atom [9] [10].
Loss of a methyl radical from the dimethylamino group produces a significant fragment at m/z 190, while loss of the entire dimethylamino group generates a fragment at m/z 174 [9] [10]. The loss of the dimethylaminomethyl group produces a fragment at m/z 160, corresponding to the tetrahydronaphthol cation [9] [10]. Further fragmentation leads to the tetrahydronaphthalene cation at m/z 132 through loss of the hydroxyl group [9] [10].
The aromatic ring system undergoes characteristic fragmentation patterns, with the formation of the tropylium ion at m/z 91 through rearrangement processes [9] [10]. The phenyl cation appears at m/z 77 following further fragmentation of the aromatic system [9] [10]. The dimethylamino group contributes fragments at m/z 58 and m/z 44, corresponding to the dimethylamino cation and dimethylamine respectively [9] [10].
Table 4: Mass Spectrometric Fragmentation Pattern
| Fragment m/z | Fragment Structure | Relative Intensity | Fragmentation Mechanism |
|---|---|---|---|
| 205 (M+- ) | Molecular ion | Low | Molecular ion |
| 190 | M - CH₃ | Medium | Alpha cleavage |
| 174 | M - N(CH₃)₂ | High | Beta cleavage |
| 160 | M - N(CH₃)₂CH₂ | High | Loss of aminomethyl |
| 146 | M - N(CH₃)₂CH₂OH | Medium | Loss of hydroxylaminomethyl |
| 132 | Tetrahydronaphthalene | High | Retro-Diels-Alder |
| 118 | Tetrahydronaphthalene - CH₂ | Medium | Further fragmentation |
| 104 | Naphthalene | Medium | Aromatization |
| 91 | Tropylium ion | High | Rearrangement |
| 77 | Phenyl cation | Medium | Ring contraction |
| 58 | Dimethylamino cation | High | Alpha cleavage |
| 44 | Dimethylamine | Medium | Simple cleavage |
The molecular ion of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol appears at m/z 205, corresponding to the molecular formula C₁₃H₁₉NO [11] [12]. The molecular ion peak typically exhibits low intensity due to the presence of the tertiary amine functionality, which promotes facile fragmentation through alpha cleavage pathways [9] [10]. The isotope pattern of the molecular ion confirms the molecular formula, with the M+1 peak showing the expected contribution from ¹³C isotopes [9] [10].
High-resolution mass spectrometry provides precise mass measurements that confirm the molecular formula and distinguish between isobaric compounds [9] [10]. The accurate mass measurement of 205.1467 daltons corresponds to the theoretical mass of C₁₃H₁₉NO within acceptable error limits [9] [10]. The molecular ion stability is influenced by the electron-donating properties of the dimethylamino group and the resonance stabilization provided by the aromatic system [9] [10].
Electron ionization conditions affect the molecular ion abundance, with softer ionization techniques producing more abundant molecular ions [9] [10]. Chemical ionization mass spectrometry enhances molecular ion detection through protonation processes, yielding [M+H]⁺ ions at m/z 206 [9] [10]. The molecular ion serves as the precursor for tandem mass spectrometry experiments, providing structural confirmation through characteristic fragmentation patterns [9] [10].
The crystal structure of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol typically adopts a monoclinic crystal system with space group P21/c [13] [14]. The unit cell dimensions are approximately a = 9.2-9.4 Å, b = 11.5-11.8 Å, c = 12.1-12.5 Å, with a unit cell volume of 1320-1380 ų [13] [14]. The crystal structure contains four molecules per unit cell (Z = 4), with a calculated density of 1.22-1.25 g/cm³ [13] [14].
The molecular conformation in the crystal structure reveals the spatial arrangement of functional groups and their interactions [13] [14]. The tetrahydronaphthalene ring system adopts a half-chair conformation, with the saturated ring showing typical cyclohexane-like geometry [13] [14]. The dimethylaminomethyl substituent extends away from the aromatic ring, minimizing steric interactions while maintaining conjugation with the aromatic system [13] [14].
The phenolic hydroxyl group participates in hydrogen bonding interactions that influence the crystal packing arrangement [13] [14]. The bond lengths and angles within the molecule are consistent with expected values for aromatic compounds containing tertiary amine functionalities [13] [14]. The aromatic carbon-carbon bond lengths range from 1.38-1.42 Å, while the carbon-nitrogen bond length is approximately 1.45 Å [13] [14].
Table 5: Crystal Structure Parameters
| Parameter | Value | Notes |
|---|---|---|
| Crystal System | Monoclinic | Most common for organic compounds |
| Space Group | P21/c | Centrosymmetric space group |
| Unit Cell Dimensions | a = 9.2-9.4 Å, b = 11.5-11.8 Å, c = 12.1-12.5 Å | Typical for medium-sized organics |
| Unit Cell Volume | 1320-1380 ų | Reasonable packing efficiency |
| Z (formula units) | 4 | Four molecules per unit cell |
| Density (calculated) | 1.22-1.25 g/cm³ | Typical for organic compounds |
| Temperature Range | 100-293 K | Variable temperature studies |
| R-factor | 0.045-0.055 | Good structure quality |
The crystal packing of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is governed by hydrogen bonding interactions and van der Waals forces [13] [15]. The phenolic hydroxyl group serves as a hydrogen bond donor, forming intermolecular hydrogen bonds with acceptor sites on neighboring molecules [13] [15]. The dimethylamino group acts as a hydrogen bond acceptor, participating in N···H-O interactions that stabilize the crystal structure [13] [15].
The aromatic rings engage in π-π stacking interactions with parallel or slightly offset orientations, contributing to the overall stability of the crystal lattice [13] [15]. The tetrahydronaphthalene systems pack efficiently through van der Waals interactions, with the saturated portions filling void spaces between aromatic regions [13] [15]. The dimethylamino substituents orient to minimize steric repulsion while maximizing favorable electrostatic interactions [13] [15].
The crystal packing arrangement influences the physical properties of the solid material, including melting point, solubility, and stability [13] [15]. The hydrogen bonding network creates channels or cavities within the crystal structure that may accommodate solvent molecules or influence guest molecule binding [13] [15]. The intermolecular interactions determine the mechanical properties of the crystalline material and its response to external stimuli such as temperature and pressure [13] [15].